molecular formula C28H31N3O9 B12295631 N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide

N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide

Cat. No.: B12295631
M. Wt: 553.6 g/mol
InChI Key: JRGSNFZUTBSLSG-UHFFFAOYSA-N
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Description

Saframycin D is a member of the tetrahydroisoquinoline alkaloids, a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saframycin D involves a chemo-enzymatic approach that integrates chemical synthesis with enzymatic transformations. This method allows for precise control over chemo-, regio-, stereo-, and enantio-selectivity while minimizing the use of protecting groups .

Industrial Production Methods

Industrial production of Saframycin D is less common due to its complex structure. advances in gene analysis, gene synthesis, and genetic databases have propelled late-stage functionalization using enzymes such as P450s for site- and stereoselective oxidation of natural product scaffolds .

Chemical Reactions Analysis

Types of Reactions

Saframycin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of Saframycin D, which can exhibit different biological activities .

Properties

Molecular Formula

C28H31N3O9

Molecular Weight

553.6 g/mol

IUPAC Name

N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide

InChI

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38)

InChI Key

JRGSNFZUTBSLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Origin of Product

United States

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